molecular formula C20H25ClN2O2 B6693888 N-(3,3-diphenylpropyl)morpholine-3-carboxamide;hydrochloride

N-(3,3-diphenylpropyl)morpholine-3-carboxamide;hydrochloride

Cat. No.: B6693888
M. Wt: 360.9 g/mol
InChI Key: JWUJCAZUKWHNFH-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)morpholine-3-carboxamide;hydrochloride is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a morpholine ring substituted with a 3,3-diphenylpropyl group and a carboxamide functional group, forming a hydrochloride salt. Its distinct molecular architecture makes it a valuable subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(3,3-diphenylpropyl)morpholine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2.ClH/c23-20(19-15-24-14-13-21-19)22-12-11-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17;/h1-10,18-19,21H,11-15H2,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUJCAZUKWHNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-diphenylpropyl)morpholine-3-carboxamide;hydrochloride typically involves multiple steps. One common method starts with the Friedel-Crafts alkylation of benzene with cinnamonitrile to produce 3,3-diphenylpropionitrile. This intermediate is then subjected to catalytic hydrogenation to yield 3,3-diphenylpropylamine. The amine is further reacted with morpholine-3-carboxylic acid under appropriate conditions to form the desired carboxamide. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce production costs. The process is designed to minimize environmental impact and ensure the safety of operators.

Chemical Reactions Analysis

Types of Reactions: N-(3,3-diphenylpropyl)morpholine-3-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the diphenylpropyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted morpholine or diphenylpropyl derivatives.

Scientific Research Applications

N-(3,3-diphenylpropyl)morpholine-3-carboxamide;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)morpholine-3-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Uniqueness: N-(3,3-diphenylpropyl)morpholine-3-carboxamide;hydrochloride is unique due to the combination of its structural features, which confer specific chemical and biological properties. Its distinct molecular architecture allows for diverse applications and makes it a valuable compound for research and development.

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